![molecular formula C60H36S B12534748 3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene CAS No. 819078-15-4](/img/structure/B12534748.png)
3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Material Science:
Chemical Sensors: Its unique structure allows it to be used in the design of chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of 3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene involves its interaction with light and other electromagnetic radiation. The compound’s molecular structure allows it to absorb and emit light efficiently, making it useful in applications like OLEDs. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, which results in the emission of light .
Comparación Con Compuestos Similares
3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene can be compared with other similar compounds such as:
3,4-Diphenylthiophene: Lacks the pyrenyl groups, resulting in different photophysical properties.
2,5-Diphenylthiophene: Similar structure but with different substitution patterns, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its combination of diphenyl and pyrenyl groups, which enhance its photophysical properties and make it suitable for advanced material applications .
Propiedades
Número CAS |
819078-15-4 |
|---|---|
Fórmula molecular |
C60H36S |
Peso molecular |
789.0 g/mol |
Nombre IUPAC |
3,4-diphenyl-2,5-bis(4-pyren-1-ylphenyl)thiophene |
InChI |
InChI=1S/C60H36S/c1-3-9-39(10-4-1)57-58(40-11-5-2-6-12-40)60(48-27-19-38(20-28-48)50-34-30-46-24-22-42-14-8-16-44-32-36-52(50)56(46)54(42)44)61-59(57)47-25-17-37(18-26-47)49-33-29-45-23-21-41-13-7-15-43-31-35-51(49)55(45)53(41)43/h1-36H |
Clave InChI |
WMOILJHTGPHFNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=CC=C(C=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


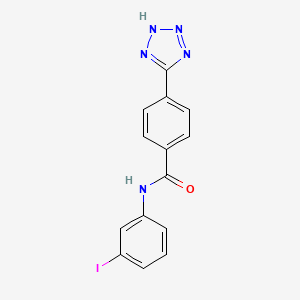
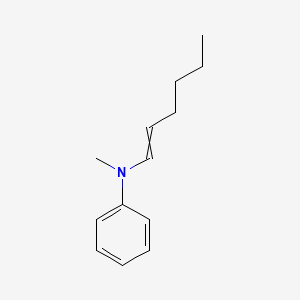


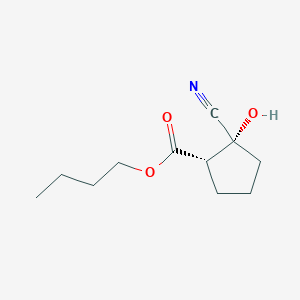
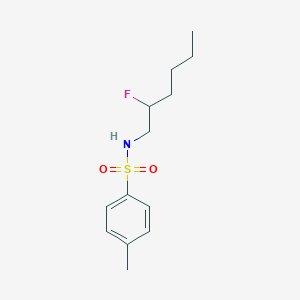
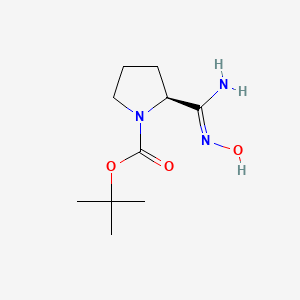
![5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-](/img/structure/B12534696.png)
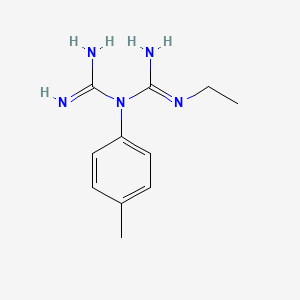
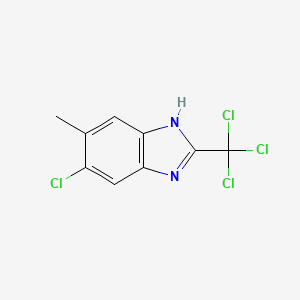
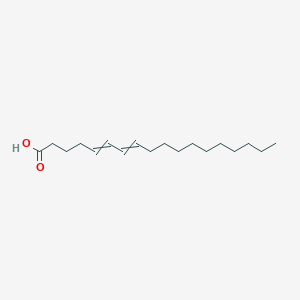
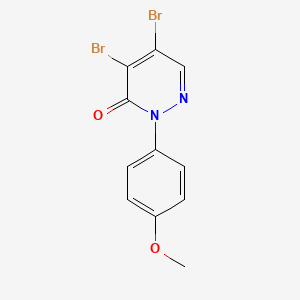
![Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-](/img/structure/B12534746.png)
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine](/img/structure/B12534772.png)
